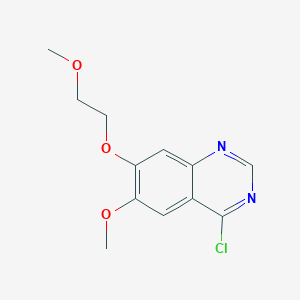

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline

概要

説明

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is a quinazoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its molecular formula C11H11ClN2O3 and a molecular weight of 238.67 g/mol . Quinazoline derivatives, including this compound, are of significant interest due to their potential therapeutic properties and their role as intermediates in the synthesis of various pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline typically involves multiple steps. One common method includes the alkylation of ethyl 3,4-dihydroxybenzoate using 2-bromoethylmethyl ether and potassium carbonate, followed by nitration with nitric acid and acetic acid . This process yields ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, which is further processed to obtain the desired quinazoline derivative.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring or the attached functional groups.

Common Reagents and Conditions

Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to modified quinazoline rings .

科学的研究の応用

Medicinal Chemistry

Targeted Cancer Therapies

The compound is primarily recognized for its role as a precursor in the synthesis of receptor tyrosine kinase inhibitors. It has shown promise in developing targeted therapies for various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer. Specifically, it acts as an inhibitor of tyrosine kinase enzymes such as the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways .

Mechanism of Action

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline inhibits key proteins involved in cell signaling pathways, leading to reduced cell proliferation and potential cell cycle arrest. This inhibition is particularly relevant for Aurora Kinase 2 (ARK-2) and Platelet-Derived Growth Factor (PDGF), which play critical roles in tumor growth and metastasis .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms. By studying its interactions with various kinases, researchers can gain insights into complex biological pathways that govern cellular functions. This understanding can lead to the development of new therapeutic strategies targeting these pathways .

Agricultural Chemistry

Agrochemical Development

The compound is also being explored for its potential use in agricultural chemistry. Research indicates that it may enhance crop resistance to pests and diseases, thus contributing to more sustainable agricultural practices. Its chemical properties allow for modifications that can lead to effective agrochemical formulations .

Material Science

Advanced Material Formulation

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. These materials often require specific chemical properties that this compound can provide, enhancing performance in various industrial applications .

Diagnostic Applications

Imaging Techniques Development

Researchers are investigating the compound's potential role in developing diagnostic agents that improve imaging techniques in medical settings. The ability to target specific biological markers can enhance the accuracy of diagnostic imaging, leading to better patient outcomes .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Synthesis of cancer therapies; Tyrosine kinase inhibitors |

| Biochemical Research | Enzyme inhibition studies; Understanding signaling pathways |

| Agricultural Chemistry | Development of pest-resistant agrochemicals |

| Material Science | Formulation of advanced polymers and coatings |

| Diagnostic Applications | Development of imaging agents |

Case Studies

-

Cancer Treatment Development

A study highlighted the efficacy of this compound derivatives in inhibiting EGFR-related tumors. In vivo models showed significant tumor regression when treated with these compounds, demonstrating their potential as effective cancer therapies . -

Enzyme Interaction Analysis

Research focused on the interaction between this compound and ARK-2 revealed that it effectively inhibits the enzyme's activity, leading to reduced cell cycle progression in cancer cells. This finding supports its application as a therapeutic agent against proliferative diseases . -

Agricultural Field Trials

Field trials using formulations containing this compound indicated improved resistance in crops against common pests, suggesting its viability as an agrochemical component .

作用機序

The mechanism of action of 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell signaling and cancer progression . By inhibiting EGFR-TK phosphorylation, this compound can block tumor cell signal transduction, leading to the inhibition of tumor growth and induction of apoptosis .

類似化合物との比較

Similar Compounds

- 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

- N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine

- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Uniqueness

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and drug discovery .

生物活性

4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with specific substituents that enhance its pharmacological properties. The presence of the chloro and methoxy groups at positions 4 and 6, along with the methoxyethoxy group at position 7, contributes to its interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial in regulating cell proliferation and survival pathways, making it a target for cancer therapies.

Target Receptors

- EGFR : Overexpression is linked to various cancers. Inhibition can lead to reduced tumor growth.

- VEGFR : Involved in angiogenesis; compounds targeting this receptor can impede tumor blood supply.

Biological Activity Data

| Biological Activity | IC50 Values | Cell Lines Tested |

|---|---|---|

| EGFR Inhibition | 15 nM | HCC827 |

| VEGFR-2 Inhibition | 36.78 nM | Various solid tumor xenografts |

| Cytotoxicity | 5–10 μM | HepG2, A549, MCF-7 |

Case Studies and Research Findings

- Antitumor Activity : Research indicates that derivatives of quinazoline, including this compound, exhibit significant antitumor properties. A study showed that this compound effectively reduced tumor size in xenograft models when administered at doses of 50 mg/kg .

- Mechanistic Insights : In vitro studies revealed that the compound induces apoptosis in cancer cell lines by upregulating pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 . Flow cytometry analyses confirmed G2/M phase cell cycle arrest, indicating a potent mechanism against cancer cell proliferation.

- Comparative Studies : When compared to established EGFR inhibitors like gefitinib, this compound demonstrated comparable or superior efficacy against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and tolerability in long-term administration scenarios .

特性

IUPAC Name |

4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c1-16-3-4-18-11-6-9-8(5-10(11)17-2)12(13)15-7-14-9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQOUPJMWGXARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。